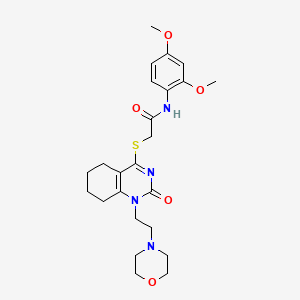

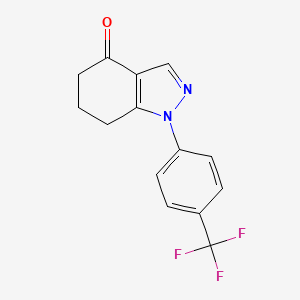

![molecular formula C16H10O5 B2580417 3-[(3-氧代-1H-2-苯并呋喃-1-基)氧基]-3H-2-苯并呋喃-1-酮 CAS No. 65543-72-8](/img/structure/B2580417.png)

3-[(3-氧代-1H-2-苯并呋喃-1-基)氧基]-3H-2-苯并呋喃-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of this compound involves a Claisen–Smichdt-type condensation reaction . This synthetic route could be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .Molecular Structure Analysis

The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The results showed the unexpected formation of the phthalide moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The Claisen–Schmidt reaction is a key step in the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C10H8O4, a CAS Number of 4743-58-2, and a molecular weight of 192.173 .科学研究应用

合成和化学性质

由于苯并呋喃衍生物在药物化学和材料科学中的重要性,研究重点放在为苯并呋喃衍生物开发合成方法。例如,已经开发出通过 Rh/Co 继电催化的 C-H 官能化/环化构建具有季碳中心的苯并呋喃支架的新方法,突出了苯并呋喃在有机合成中的多功能性 (Yuan 等人,2019)。类似地,基于苯并呋喃支架合成库的策略强调了其在开发生物活性化合物中的相关性 (Qin 等人,2017)。

催化和反应机理

催化的进步使得复杂苯并呋喃结构的有效合成成为可能。例如,2-炔基酚和烯烃的钯催化顺序氧化环化/偶联为 3-烯基苯并呋喃提供了一条直接途径,展示了在构建杂环化合物中的催化多功能性 (Martínez 等人,2009)。

生物活性及潜在治疗应用

苯并呋喃衍生物因其生物活性而被探索,包括其作为各种生物靶标的抗菌剂和抑制剂的潜力。例如,苯并呋喃-异靛的研究旨在通过合成对细菌和真菌菌株具有显着活性的新型苯并呋喃-碳酰肼来发现新的抗菌剂 (Ugale 等人,2017)。此外,硝基取代的 2-苯基苯并呋喃衍生物被研究为潜在的人类单胺氧化酶抑制剂,表明苯并呋喃化合物在神经退行性疾病研究中的相关性 (Delogu,2017)。

安全和危害

未来方向

属性

IUPAC Name |

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOWYDKNFDNQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

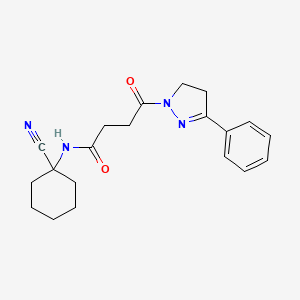

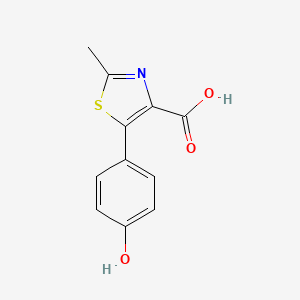

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)

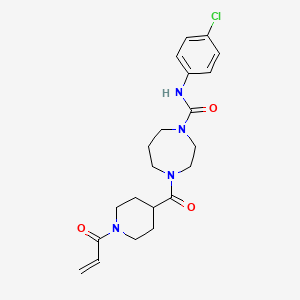

![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

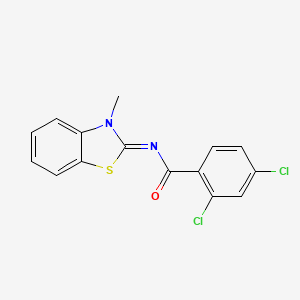

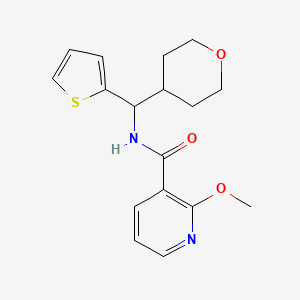

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)

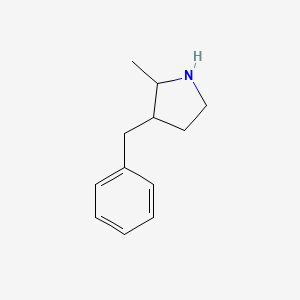

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)

![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)

![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)